11-Methylbenzo[b][1]benzazepine
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Overview
Description
11-Methylbenzo[b][1]benzazepine: is a tricyclic amine with a seven-membered ring structure.
Mechanism of Action
Target of Action
It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Mode of Action
It is known to act as an organic electrophile in the p4s10/acyloin reaction .
Biochemical Pathways
It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Pharmacokinetics
It is known that the interaction of carbamazepine, a derivative of 5h-dibenz(b,f)azepine, is the consequence of induction of carbamazepine metabolism through cyp3a4 .
Biochemical Analysis
Biochemical Properties
5H-Dibenz(b,f)azepine, 5-methyl- plays a significant role in biochemical reactions. It acts as an organic electrophile in the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Molecular Mechanism
The molecular mechanism of action of 5H-Dibenz(b,f)azepine, 5-methyl- is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 196-199 °C (lit.)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 11-Methylbenzo[b][1]benzazepine typically begins with the preparation of 2-(2’-bromophenyl)ethynylaniline.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 11-Methylbenzo[b][1]benzazepine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to form new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various dibenzazepine derivatives, which can be further used in the synthesis of pharmacologically active compounds .
Scientific Research Applications
Chemistry: 11-Methylbenzo[b][1]benzazepine is used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .
Biology: The compound is used in the synthesis of dibenzazepine derivatives, which have applications in biological research, including studies on enzyme inhibition and receptor binding .
Medicine: this compound is an intermediate in the synthesis of anticonvulsant drugs, which are used to treat epilepsy and other neurological disorders .
Industry: The compound is used to synthesize olefinic multidentate ligands, which are used to prepare Rh(I) complexes for industrial applications .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: This compound is structurally similar but lacks the methyl group at the 5-position.
Uniqueness: 11-Methylbenzo[b][1]benzazepine is unique due to its specific structural features, including the methyl group at the 5-position, which imparts distinct chemical and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
11-methylbenzo[b][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPLZAFPNQAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200288 |
Source
|
Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52249-32-8 |
Source
|
Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052249328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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